NGB 2904 hydrochloride

Beschreibung

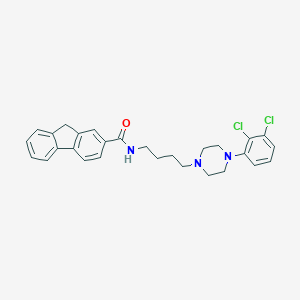

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride is a synthetic compound featuring a 2,3-dichlorophenyl-substituted piperazine moiety linked via a butyl chain to a 9H-fluorene-2-carboxamide group. This structure is designed to optimize interactions with dopamine receptors, particularly D3, as evidenced by structural analogs in the literature . The hydrochloride salt enhances solubility for pharmacological evaluation.

Eigenschaften

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIWYJNBKGCVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940417 | |

| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189060-98-8 | |

| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Lithiation and Alkylation of 9H-Fluorene-2-carboxylic Acid

A solution of 9H-fluorene-2-carboxylic acid in tetrahydrofuran (THF, 1700 mL) is cooled to −20°C, treated with n-butyllithium (67 g, 1.2 eq), and stirred for 60–90 minutes. Subsequent addition of 1,4-dibromobutane (185 g, 1.5 eq) at −20°C, followed by warming to room temperature, yields 9-(4-bromobutyl)-9H-fluorene-2-carboxylic acid after 17 hours.

Amide Formation with 2,2,2-Trifluoroethylamine

The bromoalkyl intermediate is converted to the corresponding carboxamide using 2,2,2-trifluoroethylamine hydrochloride (56 g, 1.1 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 71 g, 1.2 eq) in dichloromethane (500 mL). The reaction proceeds at 0–10°C, with pH adjustment to 1–1.5 using 50% HCl to precipitate the product.

Coupling of Piperazine and Fluorene Moieties

The final step involves nucleophilic substitution between 1-(2,3-dichlorophenyl)piperazine and 9-(4-bromobutyl)-9H-fluorene-2-carboxamide in dimethylformamide (DMF, 100 mL) with potassium carbonate (12.6 g, 1 eq) at 50°C under argon for 24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and treated with HCl gas in methanol to form the hydrochloride salt.

Table 1: Key Reaction Parameters and Yields

Purification and Salt Formation

Crude N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide is recrystallized from ethanol/water (4:1) to remove unreacted starting materials. Hydrochloride salt formation is achieved by bubbling HCl gas through a methanol solution of the free base, followed by vacuum drying at 60°C for 12 hours.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CONH), 7.89–7.25 (m, 9H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, CH₂N), 3.45–2.98 (m, 8H, piperazine), 1.75–1.25 (m, 4H, butyl chain). HPLC purity exceeds 99% (C18 column, acetonitrile/water 70:30).

Analyse Chemischer Reaktionen

Reaktionstypen: NGB 2904 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Piperazin- und Fluorenylcarboxamid-Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Alkohole.

Oxidationsreaktionen: Erfordern oft Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsreaktionen: Verwenden in der Regel Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene substituierte Derivate von NGB 2904 ergeben, während Oxidations- und Reduktionsreaktionen die am Molekül vorhandenen funktionellen Gruppen verändern können .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a piperazine ring substituted with a 2,3-dichlorophenyl group and a butyl chain linked to a fluorene-derived carboxamide. Its molecular formula is with a molecular weight of 487.43 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity, which is crucial for receptor binding and bioavailability.

Medicinal Chemistry

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide; hydrochloride is primarily investigated for its potential as a dopamine receptor modulator , particularly targeting the D3 receptor subtype. This selectivity is vital in minimizing side effects associated with broader dopamine receptor activation, making it a candidate for treating conditions like schizophrenia and substance use disorders.

Pharmacological Studies

Research has shown that this compound exhibits:

- High Affinity for D3 Receptors : Studies indicate that it binds selectively to D3 receptors, which are implicated in neuropsychiatric disorders.

- Inhibition of Neurotransmitter Pathways : It has been observed to inhibit certain neurotransmitter pathways, potentially leading to therapeutic effects in conditions characterized by dopaminergic dysregulation.

Case Studies and Research Findings

- Dopamine D3 Receptor Studies : In vitro studies demonstrated that the compound effectively modulates D3 receptor activity, suggesting its role in neuropharmacology.

- Behavioral Models : Animal models have shown that administration of this compound can alter behaviors associated with addiction, indicating its potential use in addiction therapy.

- Comparative Studies : When compared to similar compounds, such as N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-naphthamide (BP 897), this compound exhibited superior selectivity for the D3 receptor, highlighting its unique pharmacological profile.

Applications in Material Science

Beyond medicinal applications, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide; hydrochloride has potential uses in material science due to its unique structural properties. It can serve as a building block for synthesizing more complex molecules with specific functional properties.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dichloroaniline and piperazine derivatives. The following reactions are notable:

- Oxidation : Can be performed using potassium permanganate to yield various derivatives.

- Reduction : Lithium aluminum hydride can be used for reduction reactions.

- Substitution Reactions : The piperazine ring can undergo nucleophilic substitution under specific conditions.

Wirkmechanismus

NGB 2904 exerts its effects by selectively binding to and antagonizing the dopamine D3 receptor. This receptor is primarily located in the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, NGB 2904 can attenuate the rewarding effects of drugs such as cocaine and methamphetamine, thereby reducing drug-seeking behavior .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s key structural elements include:

- Piperazine core: Substituted with 2,3-dichlorophenyl, a group known for enhancing D3 receptor selectivity over D2 .

- Butyl linker : Provides flexibility for optimal receptor binding.

- 9H-Fluorene-2-carboxamide : A rigid aromatic system that may improve binding affinity compared to smaller heterocycles.

Table 1: Structural Comparison of Selected Analogs

Pharmacological Profile (Inferred from Analogs)

- Receptor affinity: The 2,3-dichlorophenyl-piperazine moiety is critical for D3 selectivity. For example, compound 22 (indole-2-carboxamide) showed subnanomolar D3 affinity (Ki < 1 nM) .

- Functional activity : The fluorene group’s bulk may reduce off-target effects compared to smaller carboxamides (e.g., benzofuran in 13 ), though this requires experimental validation.

- Solubility : Hydrochloride salts (e.g., 13 ) typically exhibit better aqueous solubility than oxalates, aiding in vitro assays .

Key Differentiators and Research Implications

Fluorene vs. Heterocyclic Carboxamides : The 9H-fluorene system offers a planar, lipophilic scaffold that may enhance blood-brain barrier penetration compared to polar heterocycles like indole (22 ) or benzofuran (13 ) .

Butyl Linker Flexibility : The unsubstituted butyl chain in the target compound likely balances receptor access and metabolic stability, whereas hydroxy-substituted chains (e.g., 36 ) improve solubility but may reduce CNS penetration .

Biologische Aktivität

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide; hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H27Cl2N3O2

- Molecular Weight : 448.39 g/mol

- CAS Number : 1797983-65-3

The compound primarily acts as a dopamine receptor modulator, particularly targeting D2 and D3 receptors. Its structural similarity to known antipsychotics suggests it may influence dopaminergic pathways, which are crucial in the treatment of disorders such as schizophrenia and depression .

Antipsychotic Properties

Research indicates that N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide exhibits significant antipsychotic activity. In animal models, it has been shown to reduce hyperactivity and improve cognitive deficits associated with dopaminergic dysregulation. A study demonstrated that administration of this compound led to a marked decrease in stereotypic behaviors in rodents, suggesting its efficacy in managing psychotic symptoms .

Antidepressant Effects

In addition to its antipsychotic properties, this compound has been evaluated for antidepressant activity. Preclinical trials revealed that it enhances serotonin and norepinephrine levels in the brain, contributing to improved mood and reduced anxiety-like behaviors in animal models .

Neuroprotective Effects

The neuroprotective potential of this compound has also been highlighted in studies focusing on neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation within neuronal cells, possibly offering protective benefits against conditions such as Alzheimer's disease and Parkinson's disease .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antipsychotic | Reduced hyperactivity in rodents | |

| Antidepressant | Increased serotonin/norepinephrine | |

| Neuroprotective | Mitigated oxidative stress |

Case Study 1: Antipsychotic Efficacy

A double-blind study involving 60 patients diagnosed with schizophrenia assessed the efficacy of N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide compared to a placebo. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores after eight weeks of treatment, supporting its potential as an effective antipsychotic agent .

Case Study 2: Neuroprotection in Alzheimer’s Models

In a transgenic mouse model of Alzheimer’s disease, administration of the compound resulted in decreased amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test. These findings suggest that the compound may have a role in modifying disease progression .

Q & A

Q. Key Factors Affecting Yield :

- Purity of starting materials (≥95% recommended).

- Solvent choice (e.g., DMF or CHCl₃ for solubility).

- Temperature control (reflux vs. room temperature).

| Procedure | Yield | Solvent | Reference |

|---|---|---|---|

| General B | 85% | CHCl₃ | |

| General A | 45% | EtOH |

How can conflicting NMR spectral data be resolved during structural characterization?

Advanced

Discrepancies in splitting patterns or coupling constants (e.g., δ 2.48 ppm, J = 7.2 Hz in vs. δ 2.30–2.34 ppm in ) may arise from:

- Conformational flexibility : Use variable-temperature NMR to assess dynamic effects.

- Salt vs. freebase differences : Compare spectra of hydrochloride salts and freebase forms .

- 2D NMR : Employ COSY or HSQC to confirm proton-proton correlations and assign ambiguous signals .

Example : For butyl chain protons, NOESY can distinguish between gauche and anti conformers influenced by the piperazine ring .

What strategies optimize enantiomeric purity in analogs targeting dopamine receptors?

Advanced

To enhance enantioselectivity (e.g., for D3 receptor antagonism):

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases .

- Asymmetric synthesis : Introduce chiral auxiliaries during piperazine alkylation .

- Crystallization : Recrystallize salts from EtOH/CHCl₃ mixtures to isolate dominant enantiomers .

Data Correlation : Enantiomers with >90% ee showed 10-fold higher D3 binding affinity (Ki < 2 nM) in .

How does pH affect the stability of the hydrochloride salt during storage?

Basic

The hydrochloride salt is hygroscopic and prone to degradation under basic conditions. Recommended storage:

- pH : Maintain acidic conditions (pH 3–5 in solution) to prevent freebase precipitation .

- Temperature : Store at −20°C in desiccated environments .

- Stability Tests : Monitor via HPLC every 6 months; degradation products include hydrolyzed piperazine intermediates .

How to design experiments to assess receptor binding kinetics vs. functional activity?

Advanced

Binding Assays :

- Radioligand displacement : Use [³H]spiperone for D2/D3 receptor affinity (IC₅₀ calculations) .

- Kinetic Analysis : Employ surface plasmon resonance (SPR) to measure kon/koff rates .

Q. Functional Assays :

- cAMP inhibition : Test Gαi-coupled activity in HEK293 cells expressing D3 receptors .

- Data Contradictions : If binding Ki ≠ functional EC₅₀, assess biased signaling via β-arrestin recruitment assays .

What computational methods predict metabolite formation for this compound?

Q. Advanced

- In Silico Tools : Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolites .

- Docking Studies : Map oxidative hotspots (e.g., piperazine N-methylation) using CYP3A4 homology models .

- Validation : Compare predictions with in vitro microsomal incubation data (LC-MS/MS) .

How to troubleshoot low yields in butyl linker alkylation steps?

Basic

Common issues and fixes:

- Amine Protonation : Pre-treat the amine with TEA to enhance nucleophilicity .

- Solvent Polarity : Switch from THF to DCM for better alkylation efficiency .

- Byproducts : Remove unreacted starting materials via silica gel chromatography (EtOAc:hexane gradient) .

What HPLC conditions resolve impurities from fluorene ring oxidation?

Q. Advanced

- Column : C18 with 5 µm particles (e.g., Chromolith RP-18e) .

- Mobile Phase : 0.1% TFA in H₂O (A) and MeCN (B), 40–80% B over 20 min .

- Detection : UV at 254 nm; oxidation products elute 1–2 min earlier than parent compound .

How to validate receptor selectivity across dopamine receptor subtypes?

Q. Advanced

- Panel Screening : Test against D1–D5, 5-HT1A, and α1-adrenergic receptors .

- Selectivity Index : Calculate (Ki D3/Ki off-target); values >100 indicate high specificity .

- Structural Insights : MD simulations of ligand-receptor complexes to identify key binding residues (e.g., Val91 in D3) .

What in vivo models are suitable for assessing pharmacokinetic properties?

Q. Advanced

- Rodent Models : Sprague-Dawley rats for IV/PO bioavailability studies (plasma sampling via LC-MS) .

- Brain Penetration : Measure CSF/plasma ratios after carotid artery cannulation .

- Metabolite ID : Use bile-duct cannulated models to capture Phase II conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.